molecular formula C21H24N2O4 B2758019 2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941978-55-8

2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2758019
CAS No.: 941978-55-8
M. Wt: 368.433
InChI Key: ZNQQHRACPATBOL-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a piperidinyl moiety.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-12-15(7-10-18(14)23-11-5-4-6-20(23)24)22-21(25)17-9-8-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQQHRACPATBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of 2,4-Dimethoxybenzoic Acid

2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions.

Procedure :

  • 2,4-Dimethoxybenzoic acid (1 eq) is refluxed with SOCl₂ (3 eq) in dry dichloromethane (DCM) for 4–6 hours.
  • Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid (95–98% yield).

Key Considerations :

  • Moisture must be excluded to prevent hydrolysis.
  • Alternative reagents like phosphorus pentachloride (PCl₅) yield comparable results but require stringent temperature control.

Synthesis of 3-Methyl-4-(2-Oxopiperidin-1-yl)Aniline

This intermediate demands sequential aromatic substitution and piperidinone ring formation. Two principal routes are documented:

Route A: Nucleophilic Aromatic Substitution with 2-Oxopiperidine

Step 1: Preparation of 4-Fluoro-3-Methylnitrobenzene

  • Starting from 3-methylphenol, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields 4-nitro-3-methylphenol.
  • Fluorination via diazotization (NaNO₂, HCl) and treatment with hydrogen fluoride (HF) produces 4-fluoro-3-methylnitrobenzene (72% yield).

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

The aniline intermediate reacts with 2,4-dimethoxybenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) as a base.

  • Conditions : 0°C to room temperature, 2 hours.
  • Yield : 85%.

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling in tetrahydrofuran (THF).

  • Conditions : Room temperature, 12 hours.
  • Yield : 91%.

Alternative Synthetic Pathways

One-Pot Oxidation-Cyclization for Piperidinone Synthesis

Aza-Michael addition of benzylamine to divinyl ketone precursors, followed by manganese dioxide (MnO₂)-mediated oxidation, yields 2-substituted 4-piperidones.

  • Example : Divinyl ketone + benzylamine → 1-benzyl-4-piperidone (MnO₂, molecular sieves, 70°C, 6 hours; 74% yield).

Wittig Reaction for Aldehyde Intermediate

4-Piperidone aldehydes are synthesized via Wittig olefination, enabling further functionalization.

  • Procedure : 4-Piperidone reacts with (methoxymethylene)triphenylphosphorane in THF, followed by acidic hydrolysis (HCl, H₂O).

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
Nucleophilic Substitution Aromatic fluorine displacement 68% High regioselectivity Requires hazardous HF
Ullmann Coupling Copper-mediated C–N bond formation 61% Broad substrate tolerance Prolonged reaction times
Schotten-Baumann Acyl chloride-amine coupling 85% Rapid, simple workup Sensitivity to hydrolysis
EDC/HOBt Coupling Carbodiimide activation 91% High efficiency Costly reagents

Challenges and Optimization Strategies

  • Piperidinone Stability : The 2-oxopiperidin-1-yl group is prone to reduction under hydrogenation conditions. Use of selective catalysts (e.g., Pd/C with poison) or alternative reducing agents (e.g., ammonium formate) mitigates over-reduction.
  • Regioselectivity : Electron-withdrawing groups (e.g., nitro) direct substitution to the para position. Steric effects from the methyl group further enhance selectivity.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitution but may complicate purification. Switch to toluene or dioxane improves isolation.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2,4-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound belonging to the class of benzamides. Its unique structural features, including methoxy substitutions and a piperidine derivative, suggest potential pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H24N2O4, with a molecular weight of 368.433 g/mol. The compound's structure includes:

  • Methoxy Groups : Positioned at the 2 and 4 locations on the benzene ring.
  • Piperidine Derivative : Contributing to its biological activity.
PropertyValue
Molecular FormulaC21H24N2O4
Molecular Weight368.433 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that it may bind to certain enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This mechanism is crucial for its potential use in therapeutic applications.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells.

Case Study: Anticancer Efficacy

In a study assessing the antiproliferative activity on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma), the compound demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)
HT-29 (Colon Carcinoma)0.5
M21 (Skin Melanoma)0.8
MCF7 (Breast Carcinoma)0.6

These results indicate that the compound effectively inhibits cell proliferation at nanomolar concentrations, making it a candidate for further development as an anticancer agent.

In Vivo Studies

In vivo assessments using chick chorioallantoic membrane (CAM) assays have shown that the compound can significantly block angiogenesis and tumor growth. This effect was comparable to known anticancer agents such as combretastatin A-4 (CA-4), with low toxicity observed in embryonic models.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the methoxy groups and piperidine moiety can significantly affect the biological activity of the compound. The presence of specific substituents on the aromatic rings plays a crucial role in enhancing its antiproliferative properties.

Q & A

Q. What synthetic routes are recommended for 2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide, and how are intermediates characterized?

The synthesis typically involves a multi-step process starting with functionalization of the phenyl ring. Key steps include:

  • Step 1: Methoxy group introduction via nucleophilic substitution or Ullmann-type coupling under basic conditions.
  • Step 2: Formation of the 2-oxopiperidin-1-yl moiety through cyclization of a primary amine with a ketone precursor.
  • Step 3: Amide coupling using reagents like HATU or DCC in anhydrous DMF or THF. Intermediates are characterized via ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight and purity). Crystallization in methanol or acetonitrile is often used for final purification .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR Spectroscopy : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and piperidinone carbonyl signals (δ ~170 ppm in ¹³C NMR). Aromatic protons show splitting patterns indicative of substitution .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirms the molecular formula (e.g., [M+H]⁺ ion matching C₂₁H₂₅N₂O₄).
  • FT-IR : Validates amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency. For cyclization steps, toluene or THF with catalytic p-TsOH improves ring closure .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nitro group reduction (e.g., using H₂/Pd-C).
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings require ligand optimization (e.g., SPhos) to minimize byproducts .
  • Purification : Normal-phase chromatography (hexane:EtOAc gradients) resolves regioisomers, while reverse-phase HPLC (C18 column, acetonitrile/water) isolates enantiomers .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target engagement. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if rapid metabolism explains low in vivo efficacy despite strong in vitro activity.
  • Structural Analog Comparison : Compare with analogs (e.g., 3-methoxy vs. 4-methoxy derivatives) to identify substituent effects on activity .

Q. What computational strategies predict target interactions and selectivity?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to potential targets (e.g., GPCRs or kinases). Focus on piperidinone hydrogen bonding with conserved residues .
  • MD Simulations : Run 100-ns simulations to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) to prioritize targets .
  • Pharmacophore Modeling : Identify critical features (e.g., methoxy groups for hydrophobic pockets) to guide SAR studies .

Q. How to address solubility challenges in in vitro assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Cremophor EL) to maintain solubility in aqueous buffers.
  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility without altering bioactivity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (≤200 nm) for sustained release in cell culture .

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